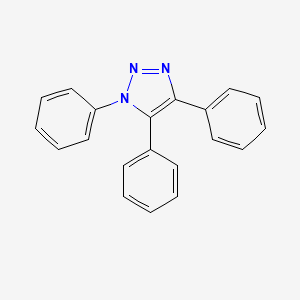
1,4,5-Triphenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triphenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of three phenyl groups attached to the triazole ring. It has gained significant attention due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,5-Triphenyl-1H-1,2,3-triazole can be synthesized through several methods, with the most common being the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and widely used .
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the click chemistry reaction. The use of continuous flow reactors and heterogeneous catalysts, such as copper-on-charcoal, has been explored to enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5-Triphenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
1,4,5-Triphenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antimicrobial, antiviral, and anticancer agents due to its ability to interact with biological targets
Materials Science: The compound is utilized in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials
Bioconjugation: The click chemistry reaction involving this compound is widely used in bioconjugation strategies for labeling and tracking biomolecules.
Mecanismo De Acción
The mechanism of action of 1,4,5-Triphenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. The compound’s triazole ring allows it to form stable interactions with various biological macromolecules, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another triazole derivative with different substitution patterns and biological activities.
1,3,5-Triphenyl-1H-1,2,4-triazole: A similar compound with a different arrangement of phenyl groups.
1-Phenyl-4-(4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenoxy)methyl-1H-1,2,3-triazole: A derivative with additional functional groups enhancing its biological activity.
Uniqueness
1,4,5-Triphenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Propiedades
Número CAS |
33471-63-5 |
|---|---|
Fórmula molecular |
C20H15N3 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1,4,5-triphenyltriazole |
InChI |
InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23(22-21-19)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
NNPJRRDTJGOGFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



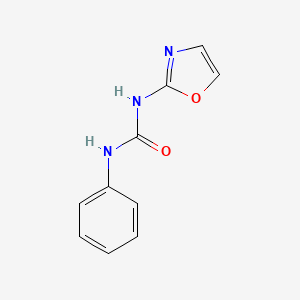
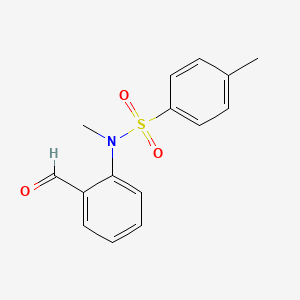
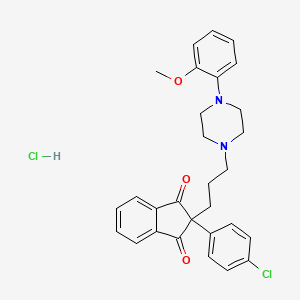
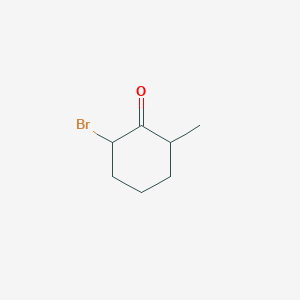
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)

![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)
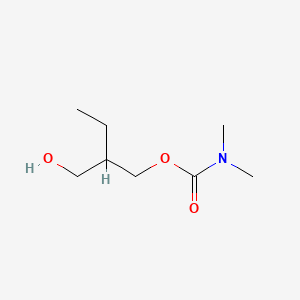
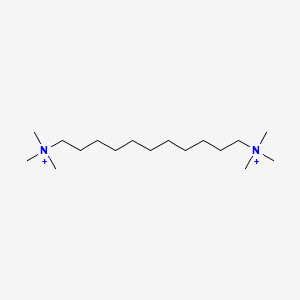
![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)


![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
